

NHS-5(6)-Carboxyrhodamine: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: NHS-5(6)Carboxyrhodamine

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This technical guide provides an in-depth overview of NHS-5(6)-Carboxyrhodamine, a widely used amine-reactive fluorescent dye in biological research. Tailored for researchers, scientists, and drug development professionals, this document details the dye's physicochemical properties, experimental protocols for its application, and the fundamental principles of its fluorescence.

Core Properties and Variants

NHS-5(6)-Carboxyrhodamine is a mixture of two structural isomers, the 5-carboxy and 6-carboxy derivatives of rhodamine. The N-hydroxysuccinimide (NHS) ester moiety enables covalent conjugation to primary amines on biomolecules, such as the lysine residues of proteins and antibodies, forming stable amide bonds. This family of dyes is valued for its brightness, photostability, and pH-insensitive fluorescence in the physiological range. Several variants of carboxyrhodamine are commercially available, each with distinct spectral properties.

Quantitative Data Summary

The following table summarizes the key quantitative data for common NHS-Carboxyrhodamine derivatives, providing a basis for selecting the appropriate fluorophore for specific experimental needs.

Derivative	Molecular Weight (g/mol)	Excitation Max (nm)	Emission Max (nm)	Extinction Coefficient (cm ⁻¹ M ⁻¹)	Quantum Yield
5(6)-Carboxyrhodamine 110, SE	471.42	~502	~524-527	~76,000	Not specified
5-Carboxytetramethylrhodamine, SE (5-TAMRA)	527.52	~543-546	~572-580	~95,000	~0.1
6-Carboxytetramethylrhodamine, SE (6-TAMRA)	527.52	~548	~570	Not specified	Not specified
5(6)-Carboxy-X-rhodamine, SE (ROX)	631.67	~570-578	~595-600	>95,000	Not specified

Experimental Protocols

The primary application of NHS-5(6)-Carboxyrhodamine is the fluorescent labeling of proteins and antibodies for visualization and quantification. Below is a detailed, generalized protocol for antibody conjugation.

Antibody Labeling with NHS-5(6)-Carboxyrhodamine

Materials:

- Antibody solution (1-10 mg/mL in amine-free buffer, e.g., PBS)
- NHS-5(6)-Carboxyrhodamine

- Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
- Conjugation buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-9.0)
- Purification resin (e.g., Sephadex G-25) or dialysis equipment
- Storage buffer (e.g., PBS with 0.1% sodium azide and a protein stabilizer like BSA)

Procedure:

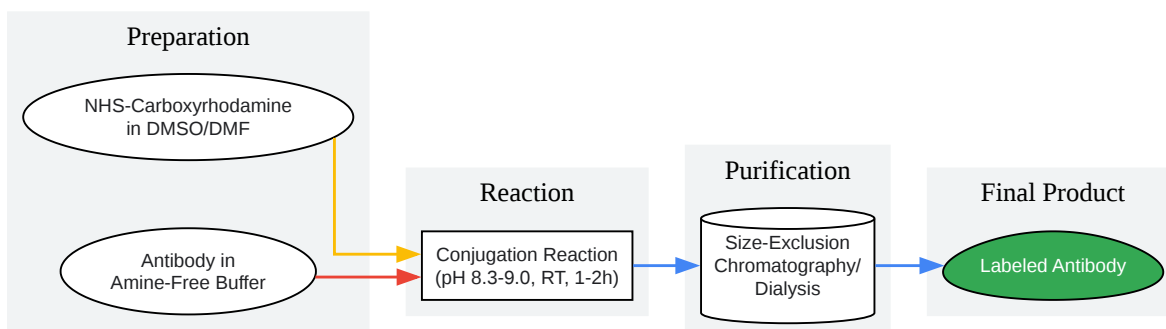
- Antibody Preparation:
 - Ensure the antibody is in an amine-free buffer. If necessary, perform buffer exchange into the conjugation buffer.
 - Adjust the antibody concentration to 2-5 mg/mL.
- Dye Preparation:
 - Allow the vial of NHS-5(6)-Carboxyrhodamine to equilibrate to room temperature before opening to prevent moisture condensation.
 - Prepare a 10 mg/mL stock solution of the dye in anhydrous DMF or DMSO immediately before use.
- Conjugation Reaction:
 - Add the appropriate volume of the dye stock solution to the antibody solution. A 10- to 20-fold molar excess of the dye to the antibody is a common starting point.
 - Incubate the reaction mixture for 1-2 hours at room temperature, protected from light, with gentle stirring.
- Purification:
 - Separate the labeled antibody from unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) or by dialysis against an appropriate buffer.

- Characterization and Storage:
 - Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm and the absorbance maximum of the dye.
 - Store the labeled antibody at 4°C for short-term use or at -20°C for long-term storage, protected from light.

Visualizing Workflows and Mechanisms

Antibody Conjugation Workflow

The following diagram illustrates the key steps in the antibody conjugation process.

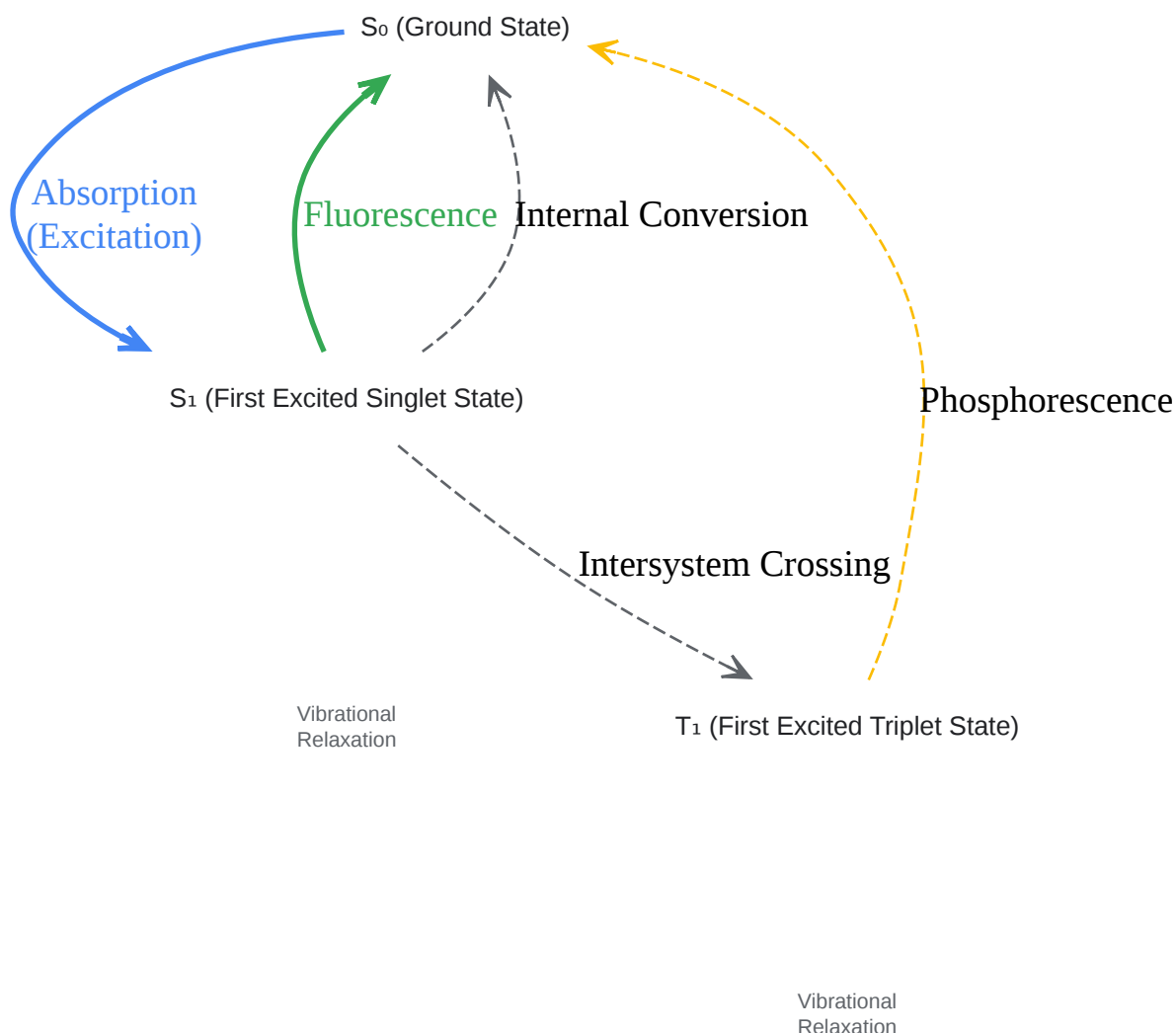


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A flowchart of the antibody conjugation process.

Mechanism of Fluorescence: The Jablonski Diagram

The fluorescence of NHS-5(6)-Carboxyrhodamine can be understood through the Jablonski diagram, which illustrates the electronic transitions that occur when a molecule absorbs and emits light.



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A simplified Jablonski diagram illustrating fluorescence.

Upon absorption of a photon of appropriate energy, an electron in the fluorophore is promoted from the ground electronic state (S₀) to an excited singlet state (S₁). The molecule rapidly relaxes to the lowest vibrational level of S₁ through non-radiative internal conversion. From this state, the electron can return to the ground state via several pathways. The emission of a photon, known as fluorescence, is the desired outcome for imaging applications. Alternatively, the energy can be dissipated as heat through internal conversion, or the molecule can transition to a triplet state (T₁) via intersystem crossing, which can lead to phosphorescence or photochemical reactions.

Applications in Research

NHS-5(6)-Carboxyrhodamine and its derivatives are workhorse fluorophores in a multitude of biological applications, including:

- **Immunofluorescence Microscopy:** Labeled antibodies are used to visualize the subcellular localization of specific proteins.
- **Flow Cytometry:** Cells labeled with fluorescent antibodies can be identified, quantified, and sorted based on the expression of cell surface or intracellular markers.
- **Fluorescence Resonance Energy Transfer (FRET):** When paired with a suitable donor fluorophore, carboxyrhodamine can act as an acceptor to study molecular interactions.
- **Drug Development:** Fluorescently labeled drug candidates or antibodies can be used to track their distribution and target engagement in cells and tissues.^[1]

This technical guide serves as a foundational resource for the effective application of NHS-5(6)-Carboxyrhodamine in research and development. For specific applications, further optimization of the provided protocols may be necessary.

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References

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